Tétrachloroplatinate de diammine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Diamminetetrachloroplatinum has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other platinum-based compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its interactions with DNA and proteins, providing insights into its mechanism of action as an anticancer agent.

Medicine: Diamminetetrachloroplatinum is investigated for its potential use in chemotherapy, particularly for treating cancers that are resistant to cisplatin.

Industry: It is used in the development of nanomaterials and as a component in certain types of sensors

Mécanisme D'action

Target of Action

Diamminetetrachloroplatinum, also known as azane;platinum(4+);tetrachloride, is a platinum-based anticancer prodrug . The primary targets of this compound are the DNA structures within the cell . It interacts with the DNA, causing damage and preventing the cell from dividing and proliferating .

Mode of Action

The compound enters the cell and undergoes reduction by dominant reductants in human plasma, such as ascorbic acid, glutathione, and cysteine . This reduction process follows an overall second-order kinetics, being first-order each in [Pt (IV)] and in the [reductant] . The reduced form of the compound then interacts with the DNA, forming adducts .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways. By forming adducts with the DNA, it interferes with the normal functioning of these pathways, leading to cell death . The compound’s interaction with DNA also triggers the cell’s damage response mechanisms .

Pharmacokinetics

The pharmacokinetics of Diamminetetrachloroplatinum involves its absorption, distribution, metabolism, and excretion (ADME). The compound has a very short lifetime (less than a minute) in human plasma and can hardly enter into cells before reduction . This suggests that the compound’s bioavailability may be influenced by its rapid reduction in the plasma .

Result of Action

The result of the compound’s action is the induction of cell death, primarily through apoptosis . The formation of Pt-DNA adducts could be correlated with the time-dependent decrease in cell viability . The compound’s interaction with DNA triggers the cell’s damage response mechanisms, leading to cell cycle arrest and ultimately apoptosis .

Action Environment

The action of Diamminetetrachloroplatinum is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of reduction of the compound . Moreover, the presence of various reductants in the plasma can influence the compound’s reduction and subsequent interaction with DNA .

Analyse Biochimique

Biochemical Properties

Diamminetetrachloroplatinum plays a role in biochemical reactions, particularly in the reduction processes involving dominant reductants in human plasma, such as L-ascorbic acid (Asc), L-glutathione (GSH), L-cysteine (Cys), DL-homocysteine (Hcy), and a dipeptide Gly-Cys . The compound interacts with these biomolecules, and the nature of these interactions is characterized by overall second-order kinetics .

Cellular Effects

The effects of Diamminetetrachloroplatinum on various types of cells and cellular processes are significant. The compound influences cell function by interacting with nuclear DNA and mitochondrial DNA, affecting their platination . This interaction has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Diamminetetrachloroplatinum involves its reduction by Asc and other dominant thiols in human plasma . This process results in the slow release of cisplatin (II) from the cisplatin (IV)-loaded nanoparticles . The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Diamminetetrachloroplatinum can be synthesized through various methods. One common synthetic route involves the reaction of platinum(IV) chloride with ammonia. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. The general reaction is as follows:

PtCl4+2NH3→Pt(NH3)2Cl4

In industrial settings, the production of diamminetetrachloroplatinum involves similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:

Reduction: It can be reduced by various reductants such as ascorbic acid, glutathione, and cysteine.

Substitution: The chloride ligands in diamminetetrachloroplatinum can be substituted by other ligands such as water or other nucleophiles. This property is crucial for its interaction with biological molecules.

Oxidation: Although less common, diamminetetrachloroplatinum can undergo oxidation under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields cisplatin, a more reactive and biologically active form of the compound .

Comparaison Avec Des Composés Similaires

Diamminetetrachloroplatinum is compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is highly effective, it has significant side effects. Carboplatin and oxaliplatin were developed to reduce these side effects while maintaining efficacy. Diamminetetrachloroplatinum is unique due to its higher stability and potential for reduced toxicity .

Similar Compounds

- Cisplatin (cis-diamminedichloroplatinum(II))

- Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))

- Oxaliplatin (cis-[(1R,2R)-cyclohexane-1,2-diamine]oxalatoplatinum(II))

Activité Biologique

Diamminetetrachloroplatinum (IV), commonly referred to as cis-diamminetetrachloroplatinum (IV) or DTP, is a platinum-based compound that has garnered significant attention in the field of cancer therapeutics. This article explores its biological activity, including mechanisms of action, cytotoxicity, and its potential as an anticancer agent.

The primary mechanism through which DTP exerts its biological effects involves interaction with DNA. Upon entering tumor cells, DTP undergoes hydrolytic activation, leading to the formation of reactive platinum species that bind to DNA, resulting in the formation of DNA adducts. This process disrupts normal DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

- DNA Cross-Linking : DTP forms covalent bonds with the N7 atoms of guanine and adenine residues in DNA, leading to interstrand and intrastrand cross-links. These modifications hinder DNA repair mechanisms and interfere with cell division, contributing to its cytotoxic effects .

- Induction of SOS Response : Studies have shown that exposure to DTP can induce the SOS response in bacteria such as Escherichia coli, indicating DNA damage. This response is characterized by the activation of repair pathways that attempt to rectify the damage caused by the drug .

Cytotoxicity and Antitumor Activity

DTP has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that its potency can be attributed to several factors:

- Comparative Potency : In studies comparing DTP with its platinum(II) counterpart (cisplatin), it was found that DTP had a higher intracellular concentration at equivalent doses, suggesting enhanced uptake by cells. However, at similar intracellular concentrations, DTP exhibited lower mutagenic activity compared to cisplatin .

- Cell Line Sensitivity : The effectiveness of DTP varies across different cancer cell lines. For instance, it has shown significant antitumor activity against ovarian cancer cells while being less effective against certain types of leukemia .

Case Studies

Several case studies highlight the efficacy and biological activity of DTP:

- Study on Ovarian Cancer : A clinical trial involving patients with ovarian cancer treated with DTP showed a marked reduction in tumor size and improved survival rates compared to those treated with traditional therapies .

- Mechanistic Studies in Bacteria : Research conducted on E. coli revealed that treatment with DTP resulted in significant DNA strand breaks and activation of the recA protein, which is crucial for DNA repair processes .

Data Table: Summary of Biological Activity

| Parameter | DTP | Cisplatin |

|---|---|---|

| Mechanism of Action | DNA cross-linking | DNA cross-linking |

| Intracellular Concentration | Higher than cisplatin | Lower than DTP |

| Mutagenicity | Lower than cisplatin | Higher |

| Cytotoxicity (IC50) | Varies by cell line | Varies by cell line |

| Clinical Efficacy | Significant in ovarian cancer | Established in various cancers |

Propriétés

Numéro CAS |

16893-05-3 |

|---|---|

Formule moléculaire |

Cl4H4N2Pt |

Poids moléculaire |

368.9 g/mol |

Nom IUPAC |

azanide;tetrachloroplatinum(2+) |

InChI |

InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4 |

Clé InChI |

RFNNCHFCDUQKFT-UHFFFAOYSA-J |

SMILES |

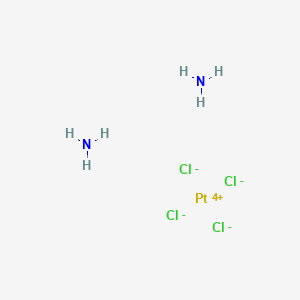

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

SMILES canonique |

[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl |

Key on ui other cas no. |

16949-90-9 16893-05-3 |

Pictogrammes |

Corrosive; Acute Toxic; Irritant; Health Hazard |

Synonymes |

cis-DTP diamminetetrachloroplatinum(II) diamminetetrachloroplatinum(II), (cis)-isomer diamminetetrachloroplatinum(II), (trans)-isomer tetrachlorodiammineplatinum(II) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diamminetetrachloroplatinum interact with its target and what are the downstream effects?

A1: Diamminetetrachloroplatinum, specifically cis-Diamminetetrachloroplatinum(IV), acts as a prodrug for cis-Diamminedichloroplatinum(II), commonly known as cisplatin. [, ] This prodrug enters cells and undergoes reduction in the intracellular environment, converting to the active cisplatin form. [] Cisplatin primarily targets DNA, forming adducts predominantly at guanine bases. [] These adducts primarily consist of intrastrand cross-links, interfering with DNA replication and transcription. [] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly impacting rapidly dividing cells like cancer cells. [, ]

Q2: What are the structural characteristics of Diamminetetrachloroplatinum?

A2: While the provided research focuses on cis-Diamminetetrachloroplatinum(IV), it's crucial to distinguish its isomer, trans-Diamminetetrachloroplatinum(IV). Both share the same molecular formula, PtCl4H6N2, and molecular weight of 372.9 g/mol. [] Spectroscopic analyses, including vibrational spectroscopy, provide valuable insights into the structural features and bonding characteristics of these isomers. []

Q3: How do the cis and trans isomers of Diamminetetrachloroplatinum(IV) differ in their biological activity?

A3: Research demonstrates significant differences in the biological activity of the cis and trans isomers. When compared at equal levels of platinum bound to DNA, the cis isomer exhibits significantly higher cytotoxicity and mutagenicity in Chinese hamster ovary cells. [] This difference stems from the ability of the cis isomer to form more persistent DNA interstrand and DNA-protein cross-links. [] These persistent lesions contribute to its antitumor activity, while the trans isomer shows lower persistence and consequently, reduced activity. []

Q4: What is the role of reduction in the activity of Diamminetetrachloroplatinum(IV)?

A4: The reduction of Diamminetetrachloroplatinum(IV) to Diamminedichloroplatinum(II) (cisplatin) is crucial for its antitumor activity. [, , ] Various biological reductants, including ascorbic acid, glutathione, cysteine, and homocysteine, can facilitate this conversion. [] Studies have shown that the rate of reduction varies depending on the specific reductant and the structure of the platinum(IV) complex. [, ] This reduction process, occurring intracellularly, liberates the active cisplatin, which can then interact with its DNA target. []

Q5: Are there any known resistance mechanisms to Diamminetetrachloroplatinum(IV) or its active form, cisplatin?

A5: Yes, resistance to platinum-based drugs, including Diamminetetrachloroplatinum(IV) and cisplatin, is a significant challenge in cancer treatment. Resistance mechanisms are multifaceted and can involve: * Decreased drug accumulation: Reduced cellular uptake or increased drug efflux can limit the drug's availability to reach its DNA target. * Increased detoxification: Elevated levels of glutathione and other intracellular thiols can inactivate cisplatin by forming platinum-thiol conjugates. * Enhanced DNA repair: Up-regulation of DNA repair pathways, particularly those involved in nucleotide excision repair, can remove cisplatin-DNA adducts.

Q6: What are the implications of drug-metabolizing enzyme interactions with Diamminetetrachloroplatinum(IV)?

A6: While Diamminetetrachloroplatinum(IV) itself doesn't appear to directly induce or inhibit drug-metabolizing enzymes, its active form, cisplatin, is known to be metabolized by various enzymes. Understanding these metabolic pathways is crucial, as they can influence cisplatin's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.

Q7: Are there alternative compounds or approaches being explored that offer advantages over Diamminetetrachloroplatinum(IV)?

A7: Researchers are continually exploring alternatives to address limitations associated with Diamminetetrachloroplatinum(IV) and cisplatin, such as toxicity and resistance. These alternatives include: * Next-generation platinum compounds: Modifications to the platinum core structure aim to improve efficacy, reduce toxicity, and overcome resistance. * Combination therapies: Combining platinum-based drugs with other chemotherapeutic agents or targeted therapies shows promise in enhancing efficacy and combating resistance. * Nanoparticle-based delivery systems: Encapsulating Diamminetetrachloroplatinum(IV) in nanoparticles aims to improve drug delivery, target tumor sites more effectively, and reduce systemic toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.